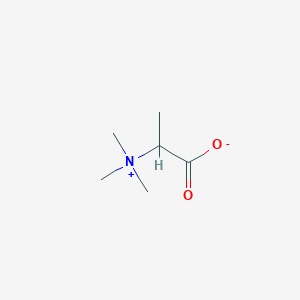

Methylbetain

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alanine betaine is an alanine derivative.

Applications De Recherche Scientifique

Attenuation of Atherosclerotic Lesions

Betaine, a compound related to Methylbetain, has been shown to reduce atherosclerotic lesions in apolipoprotein E-deficient mice. This suggests that despite exacerbating hyperlipidemia, betaine may exert anti-atherogenic effects by inhibiting aortic inflammatory responses mediated by TNF-α (Shiwei Lv et al., 2009).

Epigenetic Mechanism in Diabetic Neuropathy

A study investigated the role of DNA methylation, an epigenetic mechanism, in the pathogenesis of diabetic neuropathy. The research showed different DNA methylation profiles in patients with Type 1 Diabetes Mellitus with autonomic neuropathy, indicating the role of epigenetic mechanisms in the development of chronic complications of diabetes (J. Gastoł et al., 2020).

Antihyperglycemic Activity and Antidiabetic Effect

Methyl caffeate, isolated from Solanum torvum Swartz. fruit, exhibited antihyperglycemic effects and potential as an oral antidiabetic drug. The study demonstrated its influence on blood glucose levels, body weight, and various biochemical parameters in diabetic rats (G. R. Gandhi et al., 2011).

Endocrine Disruptor Effects on Epigenetic Alterations

Exposure to Methoxychlor, an endocrine disruptor, can lead to epigenetic alterations in adult ovarian genes. This study highlights the impact of environmental factors on epigenetic programming and adult-onset diseases, specifically through DNA methylation changes (A. Zama & M. Uzumcu, 2009).

Diabetes and Epigenetic Dysregulation

Research on the role of DNA methylation in metabolic memory phenomena associated with diabetic retinopathy emphasized the dynamic nature of DNA and its role in regulating gene expression linked to retinal mitochondrial homeostasis. This study contributes to understanding the progression of diabetic retinopathy and the role of epigenetics in diabetes (M. Mishra & R. Kowluru, 2016).

Propriétés

Nom du produit |

Methylbetain |

|---|---|

Formule moléculaire |

C6H13NO2 |

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 |

Clé InChI |

CJKONRHMUGBAQI-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])[N+](C)(C)C |

SMILES canonique |

CC(C(=O)[O-])[N+](C)(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

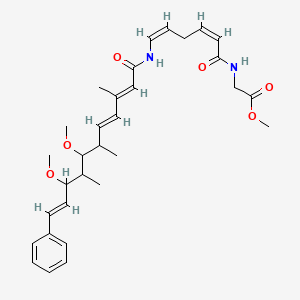

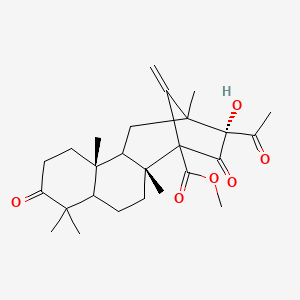

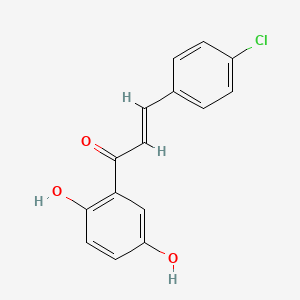

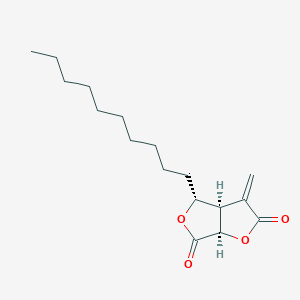

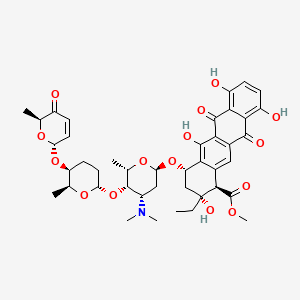

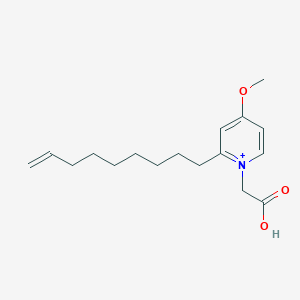

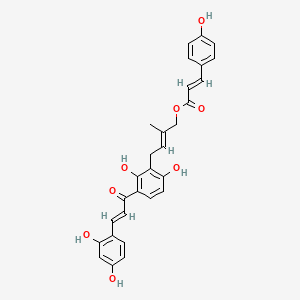

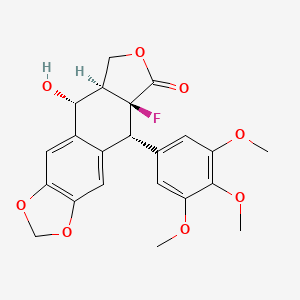

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)

amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)